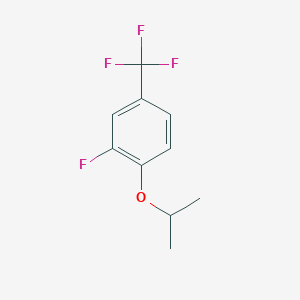
2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine, isopropoxy, and trifluoromethyl groups attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the reaction of 2-fluoro-4-nitrophenol with isopropyl bromide in the presence of a base, followed by reduction of the nitro group to an amine and subsequent trifluoromethylation . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product. The choice of reagents and catalysts, as well as the optimization of reaction parameters, are crucial for achieving high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction involving this compound, where it forms carbon–carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution: Reagents such as halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Coupling: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The isopropoxy group can influence the compound’s solubility and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-(trifluoromethyl)benzene: Similar in structure but contains a bromine atom instead of a fluorine atom.
4-Bromo-2-fluorobenzotrifluoride: Contains both bromine and fluorine atoms, offering different reactivity and applications.
Uniqueness
2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which provide distinct chemical properties and reactivity. The presence of the isopropoxy group differentiates it from other trifluoromethyl-substituted benzenes, offering unique solubility and interaction characteristics .
Eigenschaften
Molekularformel |
C10H10F4O |
|---|---|
Molekulargewicht |
222.18 g/mol |
IUPAC-Name |
2-fluoro-1-propan-2-yloxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10F4O/c1-6(2)15-9-4-3-7(5-8(9)11)10(12,13)14/h3-6H,1-2H3 |
InChI-Schlüssel |
OIHMFJROKLDLQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















